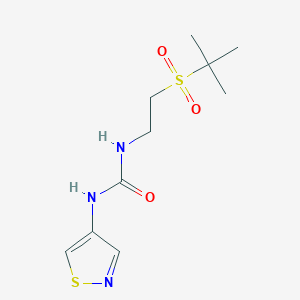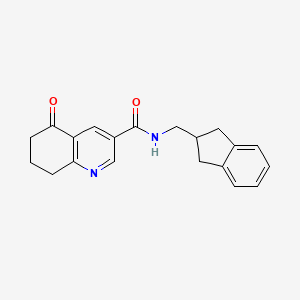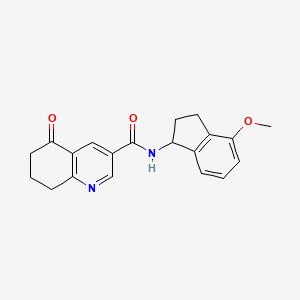![molecular formula C11H10ClF2N5 B7435657 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon binding of an antigen to the B-cell receptor, BTK is activated and phosphorylates downstream signaling molecules, leading to B-cell proliferation and survival. 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. This leads to decreased B-cell proliferation and survival, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has been shown to have potent and selective inhibition of BTK, with minimal off-target effects. In preclinical studies, 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has been shown to decrease B-cell proliferation and survival, leading to tumor cell death. 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has also been shown to enhance the efficacy of other anti-cancer agents. In clinical trials, 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has shown promising results in the treatment of CLL and NHL, with manageable side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in lab experiments include its potency and selectivity for BTK inhibition, as well as its ability to enhance the efficacy of other anti-cancer agents. The limitations of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in lab experiments include its relatively short half-life and the need for intravenous administration.
Direcciones Futuras
For 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine research include the evaluation of its efficacy in combination with other anti-cancer agents, as well as its potential use in other B-cell malignancies such as multiple myeloma and Waldenström macroglobulinemia. Further studies are also needed to determine the optimal dosing and treatment duration of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in different patient populations. Additionally, the development of oral formulations of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine may increase its clinical utility.
Métodos De Síntesis
The synthesis of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine involves a multi-step process, starting with the reaction of 2,4,5-trichloropyrimidine with potassium carbonate to form 2,4,5-trichloropyrimidine-5-carboxylic acid. The acid is then reacted with 2,5-difluorobenzylamine to form 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine. The final product is obtained through purification by crystallization.
Aplicaciones Científicas De Investigación
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has been extensively studied for its potential therapeutic use in B-cell malignancies. In preclinical studies, 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has shown potent and selective inhibition of BTK, leading to decreased B-cell receptor signaling and cell proliferation. 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has also been shown to enhance the efficacy of other anti-cancer agents such as venetoclax and rituximab. Clinical trials are currently underway to evaluate the safety and efficacy of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in CLL and NHL patients.
Propiedades
IUPAC Name |
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2N5/c12-9-8(15)10(19-11(16)18-9)17-4-5-3-6(13)1-2-7(5)14/h1-3H,4,15H2,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIKBPGARPUSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC2=C(C(=NC(=N2)N)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7435587.png)

![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)
![2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide](/img/structure/B7435618.png)
![(5S)-5-[[methyl-(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]methyl]pyrrolidin-2-one](/img/structure/B7435620.png)
![(4aR,7aS)-1-([1,3]thiazolo[5,4-d]pyrimidin-7-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B7435634.png)
![2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide](/img/structure/B7435640.png)
![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)
![6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435670.png)

![6-chloro-4-N-[[4-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435678.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B7435683.png)